molecular formula C12H11F2N3O B12239590 2-(2,4-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-(2,4-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B12239590
M. Wt: 251.23 g/mol
InChI Key: QXGMFKQCBKIJKG-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a chemical compound with the molecular formula C12H13F2N3 It is known for its unique structure, which includes a difluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 2,4-difluoroaniline with 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under specific conditions, often involving the use of coupling agents and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

2-(2,4-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide
  • 2-(2,4-Difluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)acetamide
  • 2-(2,4-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)ethanamide

Uniqueness

2-(2,4-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern on the phenyl and pyrazolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11F2N3O

Molecular Weight

251.23 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C12H11F2N3O/c1-17-7-10(6-15-17)16-12(18)4-8-2-3-9(13)5-11(8)14/h2-3,5-7H,4H2,1H3,(H,16,18)

InChI Key

QXGMFKQCBKIJKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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